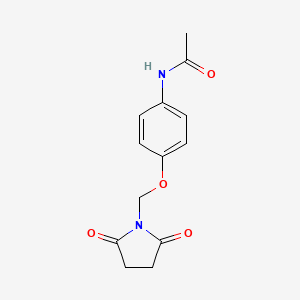
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide is a chemical compound with the molecular formula C13H14N2O4. This compound is known for its diverse applications in various fields, including medicinal chemistry and biological research. It features a pyrrolidine-2,5-dione moiety, which is a key structural component contributing to its reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide typically involves the coupling of 4-hydroxyphenylacetamide with 2,5-dioxopyrrolidin-1-yl methanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may modulate other pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidine-2,5-dione structure and exhibit comparable biological activities.
N-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides: Known for their positive allosteric modulation of metabotropic glutamate receptors.
Uniqueness
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide stands out due to its specific substitution pattern, which enhances its reactivity and biological activity.
Biological Activity
N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide, a compound with the molecular formula C13H14N2O, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C13H14N2O
- Molecular Weight : 230.26 g/mol
- Synonyms : 918887-17-9
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing the 2,5-dioxopyrrolidine moiety exhibit significant pharmacological properties, including anticonvulsant and antinociceptive effects. These effects may be mediated through multiple mechanisms, such as inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl derivatives, it was found that these compounds demonstrated broad-spectrum protective activity in various seizure models. For instance:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound 22 | 23.7 | Maximal Electroshock (MES) |
| Compound 22 | 22.4 | 6 Hz Seizures |
| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |
These findings suggest that this compound could have potential applications in epilepsy treatment .
Antinociceptive Activity
The same compound also exhibited significant antinociceptive properties in formalin-induced pain models. The mechanism behind this activity is believed to involve modulation of pain pathways through central nervous system interactions.
Case Studies and Research Findings
- Study on Anticonvulsant Activity :
- In Vitro Studies :
- Pharmacological Profiling :
Properties
CAS No. |
918887-17-9 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-[4-[(2,5-dioxopyrrolidin-1-yl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-2-4-11(5-3-10)19-8-15-12(17)6-7-13(15)18/h2-5H,6-8H2,1H3,(H,14,16) |
InChI Key |
TXTXYQOPPLYUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















